![molecular formula C16H20N2O2 B2901314 N-[5-acetyl-2-(piperidin-1-yl)phenyl]prop-2-enamide CAS No. 2270918-68-6](/img/structure/B2901314.png)
N-[5-acetyl-2-(piperidin-1-yl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[5-acetyl-2-(piperidin-1-yl)phenyl]prop-2-enamide” is also known as Acrylfentanyl . It is a highly potent opioid analgesic that is an analog of fentanyl and has been sold online as a designer drug . In animal studies, the IC50 (the half maximal inhibitory concentration for acrylfentanyl to displace naloxone) is 1.4 nM, being slightly more potent than fentanyl itself (1.6 nM) as well as having a longer duration of action .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in many pharmaceuticals and plays a significant role in drug design .作用機序
AP-5 acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and glycine to the receptor. AP-5 competes with glycine for binding to the receptor, thereby blocking the activation of the receptor. This results in the inhibition of excitatory synaptic transmission and synaptic plasticity.
Biochemical and Physiological Effects:
AP-5 has been shown to have significant biochemical and physiological effects. In animal studies, AP-5 has been shown to impair learning and memory, suggesting that the NMDA receptor plays a crucial role in these processes. AP-5 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
実験室実験の利点と制限
One of the significant advantages of using AP-5 in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific role of the NMDA receptor in various physiological and pathological processes. However, AP-5 has some limitations in lab experiments, such as its solubility and stability. AP-5 is relatively insoluble in water, which can limit its use in some experiments. AP-5 is also sensitive to light and heat, which can affect its stability over time.
将来の方向性
AP-5 has significant potential for future research in various fields of scientific research. Some of the future directions for research include:
1. Studying the role of the NMDA receptor in psychiatric disorders such as depression, anxiety, and schizophrenia.
2. Developing new drugs that target the NMDA receptor for the treatment of neurodegenerative diseases.
3. Studying the role of the NMDA receptor in pain perception and developing new drugs that target the receptor for the treatment of chronic pain.
4. Investigating the role of the NMDA receptor in cancer and developing new drugs that target the receptor for cancer therapy.
Conclusion:
In conclusion, AP-5 is a chemical compound that has significant potential for scientific research. Its selectivity for the NMDA receptor makes it a valuable tool for studying the role of the receptor in various physiological and pathological processes. AP-5 has been extensively studied for its potential applications in neuroscience, and it has significant potential for future research in various fields.
合成法
The synthesis of AP-5 involves the reaction of 2-(piperidin-1-yl)aniline with acetylacetone in the presence of glacial acetic acid and sodium acetate. The resulting product is then reacted with acetic anhydride to obtain AP-5. The yield of AP-5 is around 70%, and the purity can be increased through recrystallization.
科学的研究の応用
AP-5 has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of AP-5 is in the field of neuroscience. AP-5 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in excitatory synaptic transmission and synaptic plasticity. AP-5 has been used to study the role of NMDA receptors in learning and memory, synaptic plasticity, and neurodegenerative diseases.
Safety and Hazards
特性
IUPAC Name |
N-(5-acetyl-2-piperidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-16(20)17-14-11-13(12(2)19)7-8-15(14)18-9-5-4-6-10-18/h3,7-8,11H,1,4-6,9-10H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEZHSCMDUGEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid](/img/structure/B2901233.png)
![2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2901234.png)
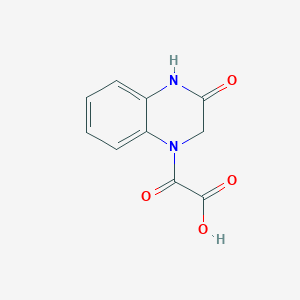
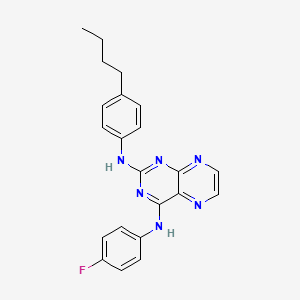

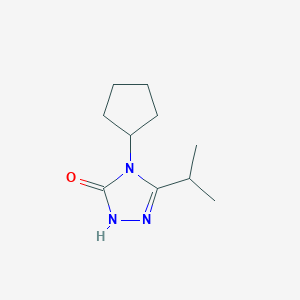

![tert-butyl 2-(3-methyl-N-(m-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2901248.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2901249.png)
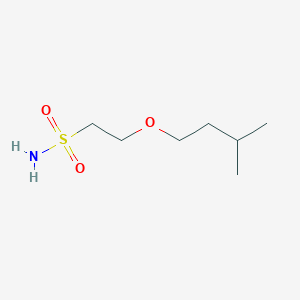
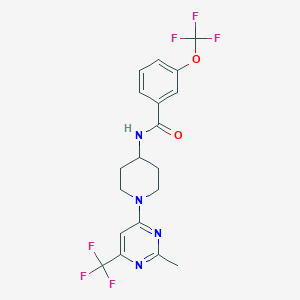
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine](/img/structure/B2901252.png)
![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanylcarbothioyl]-2,6-di-tert-butylphenol](/img/structure/B2901253.png)
![7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901254.png)